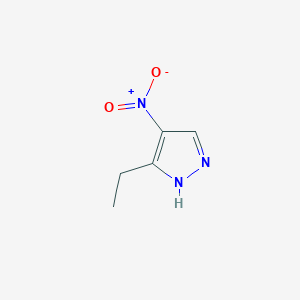

3-ethyl-4-nitro-1H-Pyrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethyl-4-nitro-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-4-5(8(9)10)3-6-7-4/h3H,2H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKKZGVEYKHLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70951-91-6 | |

| Record name | 3-ethyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Functionalization Strategies of 3 Ethyl 4 Nitro 1h Pyrazole

N-Substitution Reactions on the Pyrazole (B372694) Nitrogen

The presence of two nitrogen atoms in the pyrazole ring offers opportunities for the introduction of various substituents, a process known as N-functionalization. This is a common strategy to modify the physicochemical properties of pyrazole-containing molecules.

N-Alkylation and N-Acylation Reactions

N-alkylation of pyrazoles is a fundamental transformation that can be achieved using a variety of alkylating agents, such as alkyl halides or dimethyl sulfate, often in the presence of a base. mdpi.com For pyrazoles with substituents at the 3 and 4 positions, N-alkylation can lead to the formation of two regioisomeric products. The reaction of bromoacetone (B165879) with nitropyrazoles containing a furazanyl moiety, for instance, results in pairs of regioisomeric N-acetonylation products. researchgate.net A general method for N-alkylation involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases or high temperatures. semanticscholar.org

N-acylation of pyrazoles introduces an acyl group onto a ring nitrogen atom. This is typically achieved using acylating agents like acyl chlorides or anhydrides. researchgate.net The N-acylation of amides possessing a pyridine (B92270) ring can proceed under mild conditions, where the pyridine ring acts as an internal nucleophilic catalyst, forming an active acylammonium salt with an acyl chloride. semanticscholar.org A chemoselective method for the N-acylation of indoles, another nitrogen-containing heterocycle, has been developed using stable thioesters as the acyl source in the presence of a base like cesium carbonate. beilstein-journals.org

| Reaction Type | Reagents and Conditions | Products |

| N-Alkylation | Alkyl halides, Dimethyl sulfate, Bromoacetone, Trichloroacetimidates with a Brønsted acid catalyst | N-alkylated pyrazoles |

| N-Acylation | Acyl chlorides, Anhydrides, Thioesters with a base | N-acylated pyrazoles |

Regioselectivity in N-Functionalization

A significant challenge in the N-functionalization of unsymmetrically substituted pyrazoles, such as 3-ethyl-4-nitro-1H-pyrazole, is controlling the regioselectivity of the reaction. The substitution can occur at either the N1 or N2 position, leading to two different isomers. The outcome of the reaction is influenced by several factors, including the nature of the substituent on the pyrazole ring, the type of electrophile used, and the reaction conditions.

For 3-substituted pyrazoles, N-alkylation under basic conditions often shows a preference for the N1-substituted product. nih.gov The steric hindrance of the substituent at the C3 position can direct the incoming electrophile to the less sterically hindered N1 nitrogen. In the case of 3-nitropyrazole, alkylation has been shown to form only the 3-nitro isomer. researchgate.net However, the alkylation of 3,4-dinitropyrazole leads to a mixture of isomers. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to rationalize the observed regioselectivity in N-substitution reactions of 3-substituted pyrazoles. nih.gov The reaction of pyrazole N-oxides with arynes provides a regioselective route to C3-hydroxyarylated pyrazoles without requiring functionalization at the C4 and C5 positions to direct the regioselectivity. acs.org

C-Functionalization and Modification of Peripheral Groups

Beyond N-substitution, the peripheral groups on the this compound ring, namely the C3-ethyl and C4-nitro groups, as well as the C5-position, provide additional sites for chemical modification.

Reactions Involving the Ethyl Moiety

The ethyl group at the C3 position of the pyrazole ring can potentially undergo various chemical transformations. While specific examples for this compound are not prevalent in the provided search results, general reactions of alkyl groups on heterocyclic rings can be considered. For instance, the synthesis of pyrazoles with functionalized side chains at the C3 position has been reported, where a protected alkynol is coupled with an acid chloride, followed by reaction with hydrazine (B178648) to form the pyrazole. Subsequent deprotection and conversion of the alcohol to a chloride provides a handle for further nucleophilic substitution reactions. nih.govacs.org This indicates that the ethyl group could potentially be functionalized, for example, through oxidation or halogenation at the benzylic-like position, although this is speculative without direct evidence.

Transformations of the Nitro Group (e.g., Reduction to Amino)

The nitro group is a versatile functional group that can undergo a variety of transformations, with its reduction to an amino group being one of the most common and synthetically useful reactions. The resulting aminopyrazoles are valuable intermediates in the synthesis of various biologically active compounds.

The catalytic reduction of aromatic nitro compounds is a widely used method to produce the corresponding amines. mdpi.com For 4-nitropyrazoles, this transformation can be effectively achieved through catalytic hydrogenation. This method is often chemoselective, leaving other functional groups intact. The synthesis of 1-alkyl-4-aminopyrazoles has been accomplished in a two-step process involving the Mitsunobu reaction of 4-nitropyrazole with an alcohol, followed by the reduction of the nitro group via hydrogenation.

| Starting Material | Reagents and Conditions | Product |

| 4-Nitropyrazole | 1. Alcohol, Mitsunobu conditions; 2. H2, Catalyst | 1-Alkyl-4-aminopyrazole |

| Aromatic Nitro Compounds | Catalytic Hydrogenation | Aromatic Amines |

Introduction of Additional Substituents (e.g., Halogenation, Carboxylation)

The introduction of new substituents onto the pyrazole ring can further diversify the chemical space of this compound derivatives. Halogenation and carboxylation are two such important functionalization reactions.

Halogenation: The halogenation of pyrazoles typically occurs at the C4 position if it is unsubstituted. researchgate.net Since the C4 position in the target molecule is already occupied by a nitro group, halogenation would be expected to occur at the C5 position. The direct halogenation of pyrazoles can be achieved using various halogenating agents. For instance, chlorination can be carried out with chlorine gas or N-chlorosuccinimide. mdpi.com Bromination is often performed with bromine or N-bromosuccinimide, and iodination can be achieved with iodine in the presence of an oxidizing agent or with N-iodosuccinimide. mdpi.com

Carboxylation: The introduction of a carboxyl group can be achieved through several methods. One approach is the direct carboxylation of the pyrazole ring. While direct C-H carboxylation of pyrazoles can be challenging, methods for the carboxylation of other heterocyclic systems exist and could potentially be adapted. An alternative strategy involves the synthesis of pyrazole-3-carboxylates from the one-pot cyclization of hydrazone dianions with diethyl dioxalate. acs.org Decarboxylation of pyrazole-4-carboxylic acid derivatives can also be a route to introduce functionality, though this is the reverse of carboxylation. google.com

Exploration of Fused Ring Systems Derived from this compound

The functionalization of the this compound core provides a versatile platform for the synthesis of various fused heterocyclic systems. These bicyclic and polycyclic structures are of significant interest in medicinal chemistry and material science due to their unique electronic and steric properties. The strategic manipulation of the substituents on the pyrazole ring, particularly the nitro group and the adjacent carbon and nitrogen atoms, allows for the construction of a diverse array of fused rings through cyclocondensation and intramolecular cyclization reactions.

Cyclocondensation Reactions

Cyclocondensation reactions are a powerful tool for the construction of fused ring systems from this compound. This strategy typically involves the reaction of a bifunctional pyrazole derivative with a suitable cyclizing agent. A key intermediate for many of these reactions is 5-amino-3-ethyl-4-nitropyrazole, which can be hypothetically derived from the parent compound through a sequence of reduction of the nitro group, protection of the resulting amino group, nitration at the 5-position, and deprotection.

Once obtained, 5-amino-3-ethyl-4-nitropyrazole can undergo condensation with 1,3-dicarbonyl compounds or their equivalents to yield pyrazolo[1,5-a]pyrimidines. The reaction proceeds through an initial condensation of the exocyclic amino group with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.

Similarly, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazolo[3,4-b]pyridines. In this case, the reaction likely proceeds via a Michael addition of the amino group to the unsaturated system, followed by an intramolecular cyclization and oxidation.

The following table summarizes representative cyclocondensation reactions for the formation of fused ring systems from a 5-amino-3-ethyl-4-nitropyrazole precursor.

| Reactant for 5-amino-3-ethyl-4-nitropyrazole | Fused Ring System | Reaction Conditions | Product |

| Acetylacetone | Pyrazolo[1,5-a]pyrimidine | Acetic acid, reflux | 2-ethyl-5,7-dimethyl-6-nitro-pyrazolo[1,5-a]pyrimidine |

| Ethyl acetoacetate | Pyrazolo[1,5-a]pyrimidine | Ethanol, reflux | 2-ethyl-5-hydroxy-7-methyl-6-nitro-pyrazolo[1,5-a]pyrimidine |

| Malononitrile | Pyrazolo[1,5-a]pyrimidine | Piperidine, ethanol, reflux | 5-amino-2-ethyl-6-nitro-pyrazolo[1,5-a]pyrimidine-7-carbonitrile |

| Chalcone | Pyrazolo[3,4-b]pyridine | DMF, K2CO3, reflux | 2-ethyl-4,6-diphenyl-5-nitro-1H-pyrazolo[3,4-b]pyridine |

Intramolecular Cyclization Pathways

Intramolecular cyclization offers another effective strategy for the synthesis of fused ring systems from this compound. This approach involves the introduction of a side chain onto the pyrazole ring, typically at the N1 position, which contains a functional group capable of reacting with another part of the pyrazole molecule, often the nitro group or an adjacent carbon atom.

A common method to introduce such a side chain is the N-alkylation of the pyrazole ring. For instance, this compound can be reacted with a bifunctional alkylating agent, such as a halo-ketone or a halo-ester, to introduce a side chain bearing a carbonyl or ester group.

Subsequent transformation of this N-substituted pyrazole can induce intramolecular cyclization. A particularly useful reaction is the reductive cyclization of a nitro group with a carbonyl or ester group on the side chain. For example, the reduction of the nitro group in the presence of a ketone on the N1-side chain can lead to the formation of a pyrazolo[4,3-c]pyridine ring system through the formation of a cyclic imine or enamine, followed by aromatization.

The table below illustrates hypothetical intramolecular cyclization pathways starting from N-substituted derivatives of this compound.

| N-Substituted Pyrazole | Fused Ring System | Reaction Conditions | Product |

| 1-(2-oxopropyl)-3-ethyl-4-nitro-1H-pyrazole | Pyrazolo[4,3-c]pyridine | SnCl2, HCl, ethanol, reflux | 3-ethyl-5-methyl-4,6-dihydro-pyrazolo[4,3-c]pyridin-4-one |

| Ethyl 2-(3-ethyl-4-nitro-1H-pyrazol-1-yl)acetate | Pyrazolo[4,3-b]pyrrol-4(5H)-one | H2, Pd/C, ethanol | 3-ethyl-1,5-dihydro-pyrazolo[4,3-b]pyrrol-4-one |

| 1-(2-cyanoethyl)-3-ethyl-4-nitro-1H-pyrazole | Pyrazolo[4,3-b]pyridine | Raney Ni, H2, ethanol | 5-amino-3-ethyl-1,4,5,6-tetrahydropyrazolo[4,3-b]pyridine |

| 1-(2-chloroethyl)-3-ethyl-4-nitro-1H-pyrazole | Pyrazolo[1,5-b] google.comrsc.orgoxazine | NaH, THF | 3-ethyl-4,5-dihydro-pyrazolo[1,5-b] google.comrsc.orgoxazine |

Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 4 Nitro 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) is fundamental for identifying the position and number of hydrogen atoms in a molecule. In the context of 3-ethyl-4-nitro-1H-pyrazole derivatives, ¹H NMR confirms the presence and substitution pattern of the ethyl group and the pyrazole (B372694) ring protons.

For instance, in related compounds like 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide, the ethyl group protons exhibit characteristic signals: a triplet for the methyl (CH₃) protons around δ 1.3 ppm and a quartet for the methylene (B1212753) (CH₂) protons around δ 4.2 ppm. This splitting pattern arises from the coupling between the adjacent methyl and methylene protons. The deshielding effect of the nitro group influences the chemical shifts of nearby protons on the pyrazole ring. In 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, the ethyl group protons appear as a triplet at approximately 0.99-1.03 ppm (CH₃) and a quartet around 4.1-4.2 ppm (CH₂). smolecule.com The proton on the pyrazole ring itself is typically observed as a singlet in a more deshielded region of the spectrum.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide | - | ~1.3 (t) | -CH₃ (ethyl) |

| ~4.2 (q) | -CH₂ (ethyl) | ||

| 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | - | 0.99-1.03 (t) | -CH₃ (ethyl) |

| 4.1-4.2 (q) | -CH₂ (ethyl) | ||

| 2.51, 2.63 (2s) | -CH₃ (ring) |

Data inferred from related structures. smolecule.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides critical information about the carbon skeleton of a molecule. In pyrazole derivatives, ¹³C NMR helps to identify the carbon atoms within the pyrazole ring and any attached functional groups. For ethyl 3-benzoyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate, the ethyl group carbons show signals at δ 13.6 (CH₃) and 60.2 (CH₂). eurjchem.com The pyrazole ring carbons are observed in the aromatic region of the spectrum. For example, in a series of pyrazole derivatives, the C-3 and C-4 carbons of the pyrazole ring appear in the regions of δ 160.82–161.14 and δ 108.32–118.86 ppm, respectively, while the C-5 carbon is found around δ 176.14–176.26 ppm. bas.bg The specific chemical shifts are influenced by the nature and position of substituents on the ring.

Table 2: Representative ¹³C NMR Data for Pyrazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| Ethyl 3-benzoyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate | DMSO-d₆ | 13.6 | -CH₃ (ethyl) |

| 60.2 | -CH₂ (ethyl) | ||

| 115.3, 150.5 | Pyrazole Ring Carbons | ||

| Generic Pyrazole Derivatives | - | 160.82–161.14 | C-3 |

| 108.32–118.86 | C-4 | ||

| 176.14–176.26 | C-5 |

Data from related structures. eurjchem.combas.bg

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Heteroatom Characterization and Tautomerism Studies

Nitrogen-15 NMR (¹⁵N NMR) is a powerful technique for directly probing the nitrogen atoms in a molecule, which is particularly valuable for heterocyclic compounds like pyrazoles. researchgate.net It provides insights into the electronic environment of the nitrogen atoms and is instrumental in studying tautomerism, where a proton can shuttle between the two nitrogen atoms of the pyrazole ring. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state (pyrrole-type vs. pyridine-type) and the presence of electron-withdrawing or donating groups. researchgate.net For instance, in nitropyrazoles, the chemical shifts can help distinguish between different regioisomers. researchgate.net

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are essential for unambiguously establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, which is useful for tracing the connectivity of protons within the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different parts of the molecule, for example, linking the ethyl group to the pyrazole ring and identifying the positions of substituents like the nitro group by observing correlations from protons to quaternary carbons. The use of these techniques is critical for resolving overlapping signals and confirming the substitution pattern in complex pyrazole derivatives. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of its key functional groups. The nitro (NO₂) group typically shows strong and distinct symmetric and asymmetric stretching vibrations. In related nitro-pyrazole compounds, these are observed around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). nih.gov The pyrazole ring itself exhibits C-H, C=N, and N-N stretching and bending vibrations. The C-H stretching of the ethyl group is expected in the 2850-3000 cm⁻¹ region. smolecule.com The N-H stretching vibration of the pyrazole ring is typically a broad band in the 3100-3300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for Nitro-Pyrazole Derivatives

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| N-H (pyrazole) | Stretch | 3100-3300 (broad) |

| C-H (aliphatic) | Stretch | 2850-3000 |

| C=O (in derivatives) | Stretch | ~1650-1730 |

Data compiled from related structures. smolecule.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The technique provides a precise measurement of the mass-to-charge ratio (m/z), which confirms the molecular mass and offers insights into the compound's structural components based on its fragmentation patterns under ionization.

For this compound (C₅H₇N₃O₂), the predicted monoisotopic mass is 141.05383 Da. uni.lu The mass spectrum typically shows a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. The fragmentation of nitropyrazoles is well-documented and often involves characteristic losses of the nitro (NO₂) group and subsequent cleavage of the pyrazole ring. researchgate.netacs.org Common fragmentation pathways for related nitropyrazoles include the initial loss of NO₂ followed by the elimination of hydrogen cyanide (HCN). researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound and its derivatives with high accuracy. This technique can distinguish between compounds with the same nominal mass but different elemental formulas by measuring the mass-to-charge ratio to several decimal places. For the parent compound, HRMS would be used to confirm the molecular formula C₅H₇N₃O₂ by matching the experimentally measured accurate mass with the theoretically calculated mass (141.05383 Da). uni.lu

In studies of related nitropyrazole derivatives, HRMS has been crucial for validating molecular structures. For instance, the elemental composition of novel 4-nitro-3-amino-1H-pyrazole-5-carbaldehydes was confirmed by comparing calculated accurate masses of the molecular ions with HRMS results, which were found to be within a ±2 ppm error margin. clockss.org Similarly, HRMS (ESI+) analysis of various N1-substituted 3-nitropyrazoles has successfully validated their expected molecular formulas. sci-hub.st This high level of accuracy is indispensable for the unambiguous identification of newly synthesized compounds and for differentiating between isomers.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 142.06111 |

| [M+Na]⁺ | 164.04305 |

| [M+K]⁺ | 180.01699 |

| [M-H]⁻ | 140.04655 |

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of volatile compounds. journalcps.comscispace.commdpi.com In the context of this compound, GC-MS serves to assess the purity of a sample and to identify the compound within a mixture. The gas chromatograph separates the components of a sample, and each component is then introduced into the mass spectrometer, which provides a mass spectrum that acts as a molecular fingerprint.

The identity of this compound is confirmed by matching its retention time and mass spectrum with those of a known standard or with library data. gcms-id.ca The fragmentation pattern observed in the mass spectrum is critical for structural confirmation. For example, GC-MS studies on isomeric nitropyrazoles have been used to determine their distinct fragmentation patterns. researchgate.net The mass spectrum of an isomer, ethyl 4-nitro-1H-pyrazole-3-carboxylate, shows a prominent peak at m/z 123, which likely corresponds to a fragment resulting from the loss of the ethoxy group. nih.gov This indicates that fragmentation analysis via GC-MS is highly effective for distinguishing between structurally similar pyrazole derivatives.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. While the specific crystal structure for this compound is not widely published, extensive research on closely related nitropyrazole derivatives provides a clear understanding of the structural characteristics that can be expected. researchgate.netmdpi.com These studies reveal detailed information on bond lengths, bond angles, molecular conformation, and intermolecular interactions. sci-hub.stresearchgate.net

For example, the crystallographic analysis of various substituted nitropyrazoles has provided insight into the planarity of the pyrazole ring and the orientation of its substituents. researchgate.netresearchgate.net This technique is crucial for understanding how the molecular architecture influences the physical properties and reactivity of the compound.

Crystal Structure Analysis and Molecular Packing

The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from X-ray diffraction data. For instance, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate crystallizes in the monoclinic system with the space group P2₁/m. researchgate.netresearchgate.net The packing of molecules in the crystal lattice is often influenced by the nature of the substituents. A comparative study of a nitropyrazole and its cyano-substituted analog demonstrated that the bulkier and more interactive nitro group leads to denser and different crystal packing compared to the cyano group. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇F₃N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.8088(8) |

| b (Å) | 6.7699(9) |

| c (Å) | 9.9351(12) |

| β (°) | 105.416(3) |

| Volume (ų) | 441.48(9) |

Data sourced from De Gruyter. researchgate.netresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular arrangement in the crystals of nitropyrazole derivatives is primarily directed by intermolecular interactions, with hydrogen bonding and π–π stacking playing crucial roles. mdpi.com In pyrazoles containing N-H protons and functional groups like carboxylates or nitro groups, hydrogen bonds are the dominant force controlling the crystal packing. researchgate.net

In the crystal structures of pyrazole carboxylic acids, complex hydrogen bonding networks, such as O-H⋯N and N-H⋯O interactions, are frequently observed, leading to the formation of stable, extended structures like chains or dimers. smolecule.com The nitro group, with its electronegative oxygen atoms, often acts as a hydrogen bond acceptor. researchgate.net In addition to hydrogen bonds, π–π stacking interactions between the aromatic pyrazole rings are also significant. For example, in the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, molecules are linked into supramolecular chains along the b-axis primarily through π–π interactions. researchgate.net These non-covalent interactions are fundamental to the stability and physical properties of the crystalline material.

Computational and Theoretical Investigations of 3 Ethyl 4 Nitro 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a principal method for investigating the properties of pyrazole (B372694) derivatives, offering a balance between computational cost and accuracy. nih.govresearchgate.net These calculations can predict a wide range of molecular characteristics, from geometric parameters to spectroscopic signatures. nih.gov

DFT calculations are instrumental in elucidating the electronic structure of pyrazole-based compounds. bohrium.com Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. bohrium.comderpharmachemica.com The energy and distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack. For pyrazole derivatives, electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are more common at the C3 and C5 positions.

Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visually represent the charge distribution and are used to identify reactive sites within a molecule. bohrium.comderpharmachemica.com

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis of a Related Pyrazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | 4.054 eV bohrium.com |

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as energy minimization or geometry optimization. nih.govbohrium.com For flexible molecules like 3-ethyl-4-nitro-1H-pyrazole, which has a rotatable ethyl group, conformational analysis is performed to identify the various possible spatial arrangements (conformers) and their relative energies. bohrium.com

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G**, can predict the optimized geometry, including bond lengths and angles. researchgate.net For related pyrazole structures, theoretical calculations have shown excellent agreement with experimental data obtained from X-ray crystallography. nih.gov The planarity or non-planarity of the pyrazole ring and the orientation of its substituents are key outcomes of such analyses. researchgate.net

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, in particular, have become increasingly reliable. researchgate.netbas.bg

By calculating the magnetic shielding tensors of the nuclei within the molecule in the presence of a magnetic field, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.netucl.ac.uk Discrepancies between theoretical and experimental data can sometimes be resolved by considering solvent effects and conformational averaging.

For substituted pyrazoles, the chemical shifts are sensitive to the nature and position of the substituents. researchgate.net The electron-withdrawing nitro group at the C4 position in this compound is expected to significantly influence the chemical shifts of the adjacent ring protons and carbons.

Table 2: Predicted ¹H NMR Chemical Shifts for a Related Pyrazole Derivative

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl (CH₃) | ~0.99-1.03 (triplet) smolecule.com |

| Ethyl (CH₂) | ~4.1-4.2 (quartet) smolecule.com |

Note: These values are for a similar compound, 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, and provide an estimation of the expected shifts for the ethyl group protons in this compound. smolecule.com

Reaction Mechanism Studies and Pathway Elucidation

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like this compound.

The synthesis of substituted pyrazoles often involves several steps, such as cyclocondensation and nitration. smolecule.com Computational modeling can be used to investigate the reaction pathways and identify the transition states for these key steps. By calculating the activation energies (Ea) of different possible pathways, the most energetically favorable route can be determined.

For instance, in the nitration of a pyrazole ring, DFT calculations can model the transition states to compare the activation energies for nitration at different positions, thereby explaining the observed regioselectivity. Intrinsic Reaction Coordinate (IRC) analysis can further confirm that a calculated transition state connects the reactants and products of a specific reaction step.

Many reactions leading to substituted pyrazoles can potentially yield multiple isomers. Computational modeling is a powerful tool for predicting and explaining the regioselectivity and stereoselectivity of these reactions. rsc.org

In the synthesis of 1-substituted-4-nitropyrazoles, for example, the reaction of dinitropyrazoles with nucleophiles like arylhydrazines can lead to different regioisomers. arkat-usa.orgresearchgate.net DFT calculations can be used to model the different possible reaction pathways, such as an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism, and determine which product is thermodynamically and kinetically favored. arkat-usa.orgresearchgate.net These theoretical predictions can then be correlated with experimental outcomes to provide a comprehensive understanding of the reaction's selectivity. rsc.org

Tautomeric Equilibrium and Aromaticity Studies

The arrangement of substituents on the pyrazole ring significantly influences its chemical behavior. The ethyl group at the 3-position is an electron-donating group, while the nitro group at the 4-position is a strong electron-withdrawing group. This substitution pattern creates a unique electronic environment that governs the tautomeric preferences and the degree of aromaticity of the pyrazole core.

Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring, leading to the existence of different tautomeric forms. For this compound, the two primary tautomers are this compound and 5-ethyl-4-nitro-1H-pyrazole (often referred to as the 2H-tautomer in the context of a 3-substituted pyrazole).

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are instrumental in assessing the relative stabilities of these tautomers. The stability is influenced by both the electronic nature of the substituents and their positions on the pyrazole ring. nih.gov

General principles derived from computational studies on substituted pyrazoles indicate that electron-donating groups tend to favor having the pyrazole NH proton on the adjacent nitrogen (the 1H position for a 3-substituent), while electron-withdrawing groups can stabilize the tautomer where the NH proton is on the more distant nitrogen. In a study on 3(5)-disubstituted-1H-pyrazoles, it was found that for compounds with a nitro group, the tautomer with the substituent at the 5-position (T5) was favored in the crystal state. mdpi.com

In the case of this compound, the ethyl group at position 3 is electron-donating, which would favor the 1H-tautomer (this compound). Conversely, the strongly electron-withdrawing nitro group at position 4 significantly influences the electron distribution in the ring. A theoretical study on a wide range of pyrazole derivatives indicated that the presence of a nitro group can decrease the stability of the tautomer where the substituent is at the 3-position. rsc.org

Given these opposing influences, the precise determination of the most stable tautomer for this compound would require specific high-level computational analysis. However, based on the available literature for related compounds, a tautomeric equilibrium is expected, with the relative populations of the 1H and 2H forms being sensitive to the phase (gas or solution) and the solvent polarity. nih.govmdpi.com A computational study on 1-ethyl-3-methyl-4-nitroso-5-pyrazolone also highlights the importance of considering different tautomeric and isomeric forms in substituted pyrazoles. researchgate.net

Table 1: Predicted Relative Stabilities of Tautomers of Substituted Pyrazoles

| Substituent at C3/C5 | Substituent at C4 | Predicted Favored Tautomer | Rationale |

| Electron-donating (e.g., Alkyl) | - | 3-Alkyl-1H-pyrazole | The electron-donating group stabilizes the adjacent NH. nih.gov |

| Electron-withdrawing (e.g., CF3) | - | 3-Trifluoromethyl-1H-pyrazole | The electron-withdrawing group at C3 shows a higher stability. nih.gov |

| Nitro | Ester/Amide | 5-Nitro-1H-pyrazole tautomer | The electron-withdrawing nitro group directs the tautomeric preference. mdpi.com |

| Ethyl | Nitro | Equilibrium of 1H and 2H forms | Opposing electronic effects of the substituents likely lead to a subtle energy difference between the tautomers. |

This table is illustrative and based on trends from related compounds. Specific computational data for this compound is not available in the cited literature.

The aromaticity of the pyrazole ring is a key determinant of its stability and reactivity. This property can be quantified using various computational indices, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). mdpi.comsemanticscholar.orgnih.gov

The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system like benzene, and values closer to 0 suggest a loss of aromaticity. semanticscholar.orgdiva-portal.org NICS values, on the other hand, are based on the magnetic shielding at the center of the ring; negative values are indicative of aromaticity. nih.gov

Substituents can significantly modulate the aromaticity of the pyrazole ring. A recent study showed that for 4-substituted pyrazoles, electron-withdrawing groups can surprisingly boost aromaticity, which is contrary to the trend observed for other substitution patterns. rsc.org However, N-substitution with electron-withdrawing groups has been shown to decrease aromaticity. ub.eduresearchgate.netacs.org

While specific HOMA and NICS values for this compound are not documented in the searched literature, data for related compounds can provide an estimate. For instance, in a comparative analysis of nitropyrazole derivatives, a NICS value of -8.5 ppm was reported for 1-ethyl-5-nitro-1H-pyrazole, indicating a degree of aromaticity. It is expected that this compound would also exhibit significant aromatic character, though potentially modulated by the specific substitution pattern.

Table 2: Representative Aromaticity Indices for Substituted Pyrazoles

| Compound | Aromaticity Index | Value | Reference |

| Benzene (for reference) | HOMA | 1.00 | mdpi.com |

| Benzene (for reference) | NICS(1) | -10.20 | researchgate.net |

| 1-Ethyl-5-nitro-1H-pyrazole | NICS | -8.5 ppm | |

| This compound | HOMA | Predicted to be < 1 | Inferred from general substituent effects. |

| This compound | NICS | Predicted to be negative | Inferred from general substituent effects. |

This table includes representative data to illustrate the concept. Specific calculated values for this compound are not available in the cited literature and are presented as predictions based on trends.

Advanced Applications and Role As a Chemical Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The 3-ethyl-4-nitro-1H-pyrazole scaffold is a key starting material for the construction of more elaborate fused heterocyclic systems. The presence of the nitro group activates the pyrazole (B372694) ring, while the amino group (or a precursor) on the pyrazole ring can participate in cyclocondensation reactions to form fused bicyclic structures.

Prominent examples of complex heterocyclic systems derived from substituted pyrazoles include pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. cdnsciencepub.comrsc.orgmdpi.comresearchgate.net The synthesis of these fused systems often involves the reaction of a 5-aminopyrazole derivative with a 1,3-dielectrophilic compound, such as a β-diketone or an α,β-unsaturated ketone. mdpi.commdpi.com For instance, the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound can lead to the formation of a 1H-pyrazolo[3,4-b]pyridine ring system. mdpi.com If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed. mdpi.com

Table 1: Synthesis of Fused Heterocyclic Systems from Pyrazole Precursors

| Starting Pyrazole Derivative | Reagent | Fused Heterocyclic Product | Reaction Type | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | 1H-Pyrazolo[3,4-b]pyridine | Cyclocondensation | mdpi.com |

| 5-Aminopyrazole | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine | Cyclization | mdpi.com |

Nitrated pyrazoles are foundational components in the development of advanced organic materials, particularly energetic materials. nih.govresearchgate.net The high nitrogen content and the presence of nitro groups contribute to a high heat of formation and density, which are desirable properties for explosives, propellants, and pyrotechnics. nih.govmdpi.com Compounds like 3-nitropyrazole and 3,4-dinitropyrazole serve as crucial intermediates in the synthesis of more complex and powerful energetic materials. nih.gov The introduction of additional nitro groups or other explosophoric fragments, such as a trinitromethyl group, onto the pyrazole ring can further enhance these energetic properties. nih.gov

Furthermore, the heterocyclic systems synthesized from pyrazole precursors have found applications beyond energetic materials. Pyrazolo[1,5-a]pyrimidines, for example, are utilized in the dyestuff industry and show potential for use in organic light-emitting diodes (OLEDs) and as semiconductors. rsc.org This highlights the versatility of the pyrazole core in creating a diverse range of functional materials.

Table 2: Applications of Pyrazole-Derived Materials

| Material Class | Pyrazole-Based Structure | Application | Reference |

|---|---|---|---|

| Energetic Materials | Nitrated Pyrazoles (e.g., DNP) | Explosives, Propellants | nih.gov |

| Dyes/Fluorophores | Pyrazolo[1,5-a]pyrimidines | Dyestuff Industry | rsc.org |

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly efficient for creating molecular complexity. nih.gov Pyrazole derivatives are valuable building blocks in such reactions. For instance, three-component reactions involving a 5-aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound have been employed to synthesize a library of 1H-pyrazolo[3,4-b]pyridines. researchgate.net This type of reaction, often proceeding through a domino sequence of bond formations, offers an atom-economical and straightforward route to complex molecules. nih.govresearchgate.net

While specific examples detailing the use of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented, its structure is amenable to such transformations. researchgate.netrug.nl The amino group of the corresponding 5-amino-3-ethyl-4-nitro-1H-pyrazole could act as the amine component in an Ugi four-component reaction, reacting with an aldehyde, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamide derivatives.

Potential as a Ligand in Coordination Chemistry

The field of coordination chemistry has seen extensive use of pyrazole-based ligands due to their ability to form stable complexes with a wide variety of metal ions. sci-hub.seresearchgate.netresearchgate.net The pyrazole ring typically coordinates to metal centers through its sp²-hybridized nitrogen atoms. The specific substituents on the pyrazole ring can modulate the electronic properties and steric environment of the resulting metal complexes. researchgate.net

In this compound, the electron-withdrawing nitro group at the 4-position significantly increases the acidity of the pyrazole N-H proton compared to unsubstituted pyrazole. This property can facilitate deprotonation and the formation of pyrazolate-bridged metal complexes. The coordination chemistry of related molecules, such as 4-nitropyrazole-3-carboxylic acid, has been studied, revealing the formation of binuclear copper(II) and cobalt(II) complexes where the ligand bridges two metal centers. researchgate.net It is anticipated that this compound would act as a monodentate ligand through its pyridine-type nitrogen atom or, upon deprotonation, as a bridging ligand, similar to other pyrazole derivatives. sci-hub.seresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3,4-Dinitropyrazole |

| This compound |

| 3-Nitropyrazole |

| 4-Nitropyrazole-3-carboxylic acid |

| 5-Amino-3-ethyl-4-nitro-1H-pyrazole |

| Aldehyde |

| β-Diketone |

| α,β-Unsaturated ketone |

| β-Enaminone |

| Carboxylic acid |

| Cobalt(II) |

| Copper(II) |

| Isocyanide |

| Pyrazolo[1,5-a]pyrimidine |

Analytical Methodologies for 3 Ethyl 4 Nitro 1h Pyrazole

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 3-ethyl-4-nitro-1H-pyrazole, providing the means to separate the compound from impurities and reaction byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and determining the concentration of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of pyrazole (B372694) derivatives. researchgate.net

A typical RP-HPLC method for a related pyrazolone (B3327878) derivative, which can be adapted for this compound, utilizes a C18 column. researchgate.net The separation is achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and water. The ratio of these solvents is optimized to achieve a good resolution and a reasonable retention time for the analyte. For instance, a mobile phase of acetonitrile and water in a 90:10 ratio has been used for a similar compound. researchgate.net

The detection of the compound is typically performed using a UV detector, as the pyrazole ring and the nitro group are chromophores that absorb UV light. The optimized wavelength for detection of a comparable nitrobenzoyl pyrazole derivative was found to be 237 nm. researchgate.net The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature for identification under specific chromatographic conditions. For a related compound, a retention time of 7.3 minutes was recorded. researchgate.net The purity of the sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.

Table 1: Illustrative HPLC Parameters for Analysis of a Pyrazole Derivative

| Parameter | Value |

| Column | Luna 5µ C18 (2) 250 x 4.80 mm |

| Mobile Phase | Acetonitrile:Water (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 237 nm |

| Retention Time | 7.3 min |

| Data adapted from a study on a related pyrazolone derivative and may serve as a starting point for method development for this compound. researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, GC analysis can be performed on its more volatile derivatives. The fragmentation patterns of pyrazole compounds in mass spectrometry have been studied, providing a basis for structural elucidation. researchgate.net

The fragmentation of nitropyrazoles is influenced by the position of the nitro group and other substituents on the pyrazole ring. researchgate.net For instance, the mass spectrum of 1-methyl-4-nitropyrazole shows a distinct fragmentation pattern that allows for its identification. researchgate.net This knowledge is transferable to the analysis of derivatives of this compound. The analysis of a related compound, ethyl 4-nitro-1H-pyrazole-3-carboxylate, by GC-MS has been documented, indicating the feasibility of this technique for the characterization of such structures. nih.gov

Spectrophotometric Methods for Detection and Characterization

Spectrophotometric methods, especially UV-Vis spectroscopy, are fundamental for the detection and characterization of this compound due to its electronic structure.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for compounds containing chromophores, such as the conjugated system of the pyrazole ring and the nitro group in this compound. These structural features give rise to characteristic absorption bands.

The UV-Vis spectrum of a pyrazole derivative typically displays absorption bands corresponding to π-π* transitions within the aromatic system. nepjol.info For a similar compound, 1-ethyl-5-nitro-1H-pyrazole, the maximum absorption (λmax) is observed at 265 nm, which is attributed to the π→π* transition of the conjugated nitro-pyrazole system. The molar absorptivity (ε) for this compound was reported to be 4200 L·mol⁻¹·cm⁻¹. Another related indole-pyrazole Schiff base showed a prominent absorption band around 300 nm, characteristic of the π-π* transition of the conjugated aromatic systems. nepjol.info It is expected that this compound would exhibit a similar absorption profile.

Table 2: UV-Vis Absorption Data for a Related Nitropyrazole

| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition |

| 1-ethyl-5-nitro-1H-pyrazole | 265 | 4200 | π→π* |

| Data for a structural isomer, providing an estimate for the expected absorption of this compound. |

Future Research Directions and Outlook

Development of Novel and More Efficient Synthetic Routes

The synthesis of nitropyrazoles, while established, often relies on traditional methods that can be improved in terms of efficiency, safety, and environmental impact. guidechem.comresearchgate.net Future research will likely focus on developing greener and more cost-effective synthetic strategies.

One promising avenue is the refinement of "one-pot" synthesis methods. For instance, a one-pot, two-step method for producing 4-nitropyrazole from pyrazole (B372694) using a fuming nitric and sulfuric acid mixture has achieved yields of up to 85% under optimized conditions. guidechem.comresearchgate.net Adapting and optimizing such procedures for 3-ethyl-4-nitro-1H-pyrazole could significantly streamline its production. This involves starting with 3-ethyl-1H-pyrazole and carefully controlling reaction parameters like temperature, time, and the ratio of nitrating agents to maximize yield and regioselectivity. guidechem.com

Further advancements could come from the exploration of novel catalytic systems. The use of solid catalysts like zeolites or silica (B1680970) has been reported for the nitration of 4-iodopyrazole, offering potential benefits such as easier separation and catalyst recycling. guidechem.commdpi.com Research into custom-designed catalysts, potentially including metal-organic frameworks (MOFs) or functionalized polymers, could lead to even higher selectivity and milder reaction conditions, reducing the reliance on harsh acids. researchgate.net The adoption of continuous flow chemistry also presents a significant opportunity to enhance safety and scalability for nitration reactions, which are often highly exothermic.

A comparison of potential future synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Optimized One-Pot Synthesis | Reduced workup steps, higher throughput, improved atom economy. guidechem.comresearchgate.net | Fine-tuning of reaction conditions (temperature, time, stoichiometry) for 3-ethyl-1H-pyrazole nitration. |

| Novel Solid Acid Catalysis | Catalyst reusability, reduced corrosive waste, potentially milder conditions. guidechem.commdpi.com | Development of selective and robust solid catalysts for regioselective nitration of substituted pyrazoles. |

| Continuous Flow Nitration | Enhanced safety control, improved heat management, ease of scalability, higher consistency. | Design and optimization of microreactor systems for the specific nitration of 3-ethyl-1H-pyrazole. |

| Alternative Nitrating Agents | Use of less hazardous or more selective reagents (e.g., N2O5, acetyl nitrate) to minimize byproducts. mdpi.com | Investigating the reactivity and selectivity of various nitrating agents with the 3-ethyl-1H-pyrazole substrate. |

Exploration of New Functionalization Pathways

The true value of a chemical scaffold often lies in its versatility and the ability to serve as a platform for a diverse range of derivatives. Future research on this compound will undoubtedly delve into new ways to functionalize its core structure, opening doors to new molecules with tailored properties.

Key targets for functionalization include the nitro group, the pyrazole ring's C-H bonds, and the N-H bond.

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation that converts the electron-withdrawing nitro group into a versatile electron-donating amino group. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or hydrazine (B178648) hydrate. jrespharm.com The resulting 3-ethyl-4-amino-1H-pyrazole would be a critical intermediate for synthesizing a wide array of new compounds, including pharmaceuticals, agrochemicals, and energetic materials through diazotization, acylation, or alkylation reactions. rsc.org

C-H Functionalization: Direct C–H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netrsc.org Research into transition-metal-catalyzed C-H activation at the C5 position of the pyrazole ring could enable the direct introduction of aryl, alkyl, or other functional groups, creating complex molecules from a simple precursor. researchgate.netacs.org

N-H Functionalization: The pyrazole N-H bond is another site for modification. Alkylation, arylation, or acylation at this position can significantly alter the compound's physical and chemical properties. beilstein-journals.org For instance, N-functionalization is a common strategy to modify the properties of energetic materials, such as melting point and sensitivity. mdpi.comresearchgate.net

The table below outlines potential functionalization reactions and their significance:

| Reaction Type | Target Site | Reagents/Catalysts | Resulting Functionality | Significance |

| Nitro Reduction | C4-NO₂ | H₂/Pd, Hydrazine Hydrate jrespharm.com | Amino Group (-NH₂) | Key intermediate for dyes, pharmaceuticals, and further derivatization. rsc.org |

| C-H Arylation/Alkenylation | C5-H | Pd(OAc)₂, Pyridine (B92270) researchgate.netacs.org | Aryl or Alkenyl Group | Direct route to complex, poly-functionalized pyrazole structures. acs.org |

| N-Alkylation | N1-H | Alkyl Halides, Base beilstein-journals.org | N-Alkyl Group | Tuning of solubility, melting point, and biological activity. mdpi.comresearchgate.net |

| Nitro Group Substitution | C4-NO₂ | Nucleophiles (e.g., azides, thiols) evitachem.com | Azido, Thioether, etc. | Introduction of new energetic or biologically active moieties. mdpi.comevitachem.com |

Advanced Computational Modeling for Property Prediction

As the complexity of molecular design increases, so does the need for powerful predictive tools. Advanced computational modeling, particularly using Density Functional Theory (DFT) and other quantum mechanical methods, will be indispensable in accelerating the research and development of this compound and its derivatives. eurasianjournals.com

Computational chemistry can provide deep insights into molecular structure, electronic properties, and reactivity, guiding experimental work and reducing the need for trial-and-error synthesis. eurasianjournals.comijbiotech.com For instance, DFT calculations can be used to predict key properties of new, yet-to-be-synthesized compounds. tandfonline.comresearchgate.net In the context of energetic materials, properties like density, heat of formation, detonation velocity, and pressure can be calculated, allowing for the in silico screening of promising candidates. tandfonline.comresearchgate.net

Furthermore, the integration of machine learning with computational chemistry is a rapidly growing field. researchgate.net By training algorithms on existing data, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the properties of novel compounds with remarkable speed and accuracy. researchgate.netnih.gov This data-driven approach can screen vast virtual libraries of potential this compound derivatives to identify candidates with optimal characteristics for a specific application.

| Predicted Property | Computational Method | Importance/Application |

| Electronic Structure (HOMO/LUMO) | Density Functional Theory (DFT) eurasianjournals.comtandfonline.com | Predicts reactivity, stability, and electronic properties. tandfonline.com |

| Detonation Performance | DFT, Kamlet-Jacobs Equations tandfonline.comresearchgate.net | Essential for designing and screening new energetic materials. |

| Crystal Density | DFT, Machine Learning (QSPR) researchgate.net | Crucial parameter for the performance of energetic materials. |

| Spectroscopic Data (IR, NMR) | DFT eurasianjournals.com | Aids in the structural characterization of newly synthesized compounds. |

| Reaction Mechanisms | DFT pk.edu.plosi.lv | Elucidates synthetic pathways and helps optimize reaction conditions. |

Expanding Applications in Materials Science and Chemical Innovation

While nitropyrazoles are well-known in the field of energetic materials, the future for this compound extends into broader areas of materials science and chemical innovation. mdpi.comnih.gov The unique combination of a stable heterocyclic ring, an energetic nitro group, and an ethyl substituent provides a platform for creating novel materials with diverse functionalities.

Energetic Materials: The primary application area for nitropyrazoles is in high-energy-density materials. nih.gov The presence of the nitro group and the pyrazole ring contributes to a high heat of formation, good density, and thermal stability. researchgate.netmdpi.com Future research will focus on using this compound as a building block for more complex energetic compounds, such as melt-castable explosives or insensitive munitions. mdpi.comresearchgate.net Its derivatives could be explored as co-formers in energetic cocrystals to tune the sensitivity and performance of existing explosives. researchgate.net

Precursors for Advanced Materials: The functional groups on this compound make it a valuable precursor for other materials. As mentioned, reduction of the nitro group yields an amino-pyrazole, a key intermediate in the synthesis of dyes and pharmacologically active molecules. rsc.org The pyrazole ring itself can be a scaffold for creating novel heterocyclic systems with unique electronic or optical properties. researchgate.net

| Application Area | Key Compound Properties | Future Research Direction |

| Energetic Materials | High nitrogen content, positive heat of formation, thermal stability. mdpi.comnih.gov | Synthesis of derivatives as melt-cast explosives or insensitive munitions; use in energetic cocrystals. mdpi.comresearchgate.net |

| Coordination Polymers | Ligating nitrogen atoms on the pyrazole ring. mdpi.com | Development of energetic coordination polymers and catalytic materials. rsc.org |

| Agrochemicals | Biologically active pyrazole scaffold. uq.edu.au | Synthesis and screening of derivatives for fungicidal or herbicidal activity. |

| Pharmaceutical Intermediates | Versatile functional groups (nitro, ethyl, N-H). uq.edu.au | Use as a starting material for the synthesis of complex molecules with potential therapeutic value. |

Q & A

Q. What are the validated synthetic routes for 3-ethyl-4-nitro-1H-pyrazole, and how can purity be optimized?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or via functionalization of preformed pyrazole cores. For nitro-substituted pyrazoles, nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is critical to avoid over-nitration. Evidence from analogous compounds (e.g., ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate) highlights the use of column chromatography and recrystallization for purity optimization . Purity (>95%) can be confirmed via HPLC or NMR spectroscopy, as demonstrated in studies on structurally similar pyrazoles .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR can resolve substituent effects (e.g., nitro and ethyl groups), while IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and N-H (pyrazole ring) stretches.

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement is recommended. SHELX programs are robust for small-molecule structures, even with twinned or high-resolution data . For example, SHELXL’s constraint tools help manage thermal motion in nitro groups, which often exhibit disorder .

Advanced Research Questions

Q. How do electronic effects of the nitro and ethyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

The nitro group’s strong electron-withdrawing effect activates the pyrazole ring at specific positions (e.g., C-5) for nucleophilic attack, while the ethyl group’s steric bulk may hinder reactions at adjacent sites. Computational studies (e.g., DFT) on similar compounds, like 4-nitro-1-(trifluoromethyl)pyrazoles, reveal charge distribution patterns that guide reaction design . Experimental validation via kinetic assays (e.g., monitoring substitution with thiourea) is advised to resolve contradictions between computational predictions and observed reactivity .

Q. What strategies address discrepancies in crystallographic data for nitro-substituted pyrazoles, such as thermal motion artifacts?

SHELXL’s "RIGU" and "SIMU" constraints can refine disordered nitro groups by restricting bond distances and thermal parameters. For example, in a study on 3,5-dimethyl-4-nitro-1H-pyrazole, applying these constraints reduced the R1 factor from 0.08 to 0.05 . High-resolution data (<1 Å) and low-temperature (100 K) measurements further mitigate disorder issues .

Q. How can the biological activity of this compound be rationalized through molecular docking studies?

Docking into target proteins (e.g., kinases or enzymes with nitroreductase activity) should prioritize the nitro group’s electrostatic potential and the ethyl group’s hydrophobic interactions. For instance, pyrazole derivatives with nitro moieties show affinity for cytochrome P450 isoforms, as seen in studies on agrochemical candidates . MD simulations (≥100 ns) can assess binding stability and identify false positives from static docking models .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.